Chemical properties of (5-Bromopyridin-2-yl)methanol hydrochloride
Chemical properties of (5-Bromopyridin-2-yl)methanol hydrochloride
An In-depth Technical Guide to (5-Bromopyridin-2-yl)methanol Hydrochloride: Properties, Synthesis, and Applications
Introduction
(5-Bromopyridin-2-yl)methanol hydrochloride is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structural features—a pyridine ring, a reactive bromine atom, and a primary alcohol functional group—make it a versatile synthon for constructing more complex molecular architectures. The presence of the bromine atom at the 5-position provides a strategic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.[1] The hydroxymethyl group at the 2-position offers a site for oxidation, esterification, or conversion to other functional groups. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this valuable intermediate.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of a reagent are fundamental to its effective use in a laboratory setting. (5-Bromopyridin-2-yl)methanol hydrochloride is the salt form of the parent compound, (5-Bromopyridin-2-yl)methanol, and as such, its properties can differ, particularly in terms of solubility and melting point.
| Property | Value | Source(s) |
| IUPAC Name | (5-bromopyridin-2-yl)methanol hydrochloride | [2] |
| CAS Number | 31181-82-5 | [2] |
| Molecular Formula | C₆H₇BrClNO | [2] |
| Molecular Weight | 224.48 g/mol | [2] |
| SMILES | OCC1=NC=C(Br)C=C1.[H]Cl | [2] |
| Appearance | Solid (inferred from related compounds) | [3] |
| Purity | Typically >97% | [4][5] |
| Storage | Store in a cool, dark, dry place; cold-chain transportation may be required. | [2][6] |
Note: Much of the publicly available data pertains to the free base, (5-Bromopyridin-2-yl)methanol (CAS: 88139-91-7), which has a molecular formula of C₆H₆BrNO and a molecular weight of 188.02 g/mol .[4][7][8]
Reactivity and Synthetic Utility
The synthetic versatility of (5-Bromopyridin-2-yl)methanol hydrochloride stems from its distinct functional groups. The hydrochloride salt enhances stability and can improve solubility in certain polar solvents.
A. The Bromopyridine Core: A Gateway to Cross-Coupling
The bromine atom on the pyridine ring is the most significant feature for synthetic diversification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, amino groups) at the 5-position of the pyridine ring, a common strategy in the synthesis of pharmaceutical intermediates.[1]
Caption: Utility in Suzuki cross-coupling reactions.
B. The Hydroxymethyl Group: A Site for Functionalization
The primary alcohol at the 2-position can undergo a range of classical alcohol transformations:
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Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid, providing another point for modification (e.g., amide bond formation, Wittig reactions).
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Esterification/Etherification: Reacts with acids or alkyl halides to form esters and ethers, respectively, which is useful for prodrug strategies or altering physicochemical properties.
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Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or halide) to allow for substitution with various nucleophiles.
Representative Synthesis Pathway
While specific industrial synthesis protocols are proprietary, a common and logical laboratory-scale synthesis involves the reduction of a readily available precursor, methyl 5-bromo-2-pyridinecarboxylate, followed by salt formation.
Caption: A representative synthesis workflow.
Experimental Protocol: Reduction and Salt Formation
Disclaimer: This is a representative protocol based on standard organic chemistry principles. All laboratory work should be conducted with appropriate safety precautions after consulting primary literature.
-
Reduction of the Ester:
-
To a stirred solution of methyl 5-bromo-2-pyridinecarboxylate (1.0 eq) in anhydrous ethanol at 0 °C, sodium borohydride (NaBH₄, 2.0-3.0 eq) is added portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
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The reaction is carefully quenched by the slow addition of water, followed by acidification with dilute HCl to pH ~5-6.
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The solvent is removed under reduced pressure, and the resulting aqueous residue is extracted with ethyl acetate (3x).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield crude (5-Bromopyridin-2-yl)methanol as the free base.
-
-
Formation of the Hydrochloride Salt:
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The crude free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
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A solution of hydrogen chloride (HCl) in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.
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The hydrochloride salt typically precipitates out of the solution. The mixture may be cooled to 0 °C to maximize precipitation.
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The resulting solid is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum to afford (5-Bromopyridin-2-yl)methanol hydrochloride.
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Spectroscopic Characterization
While full spectral data is often proprietary to suppliers, the structure of (5-Bromopyridin-2-yl)methanol hydrochloride allows for the prediction of key spectroscopic features. Spectroscopic data such as NMR, HPLC, and LC-MS are available from various suppliers.[2]
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¹H NMR: Expected signals would include a singlet for the methylene protons (-CH₂OH) adjacent to the pyridine ring, and distinct aromatic protons on the pyridine ring, with coupling patterns characteristic of a 2,5-disubstituted pyridine. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
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¹³C NMR: Six distinct carbon signals are expected: one for the methylene carbon and five for the pyridine ring carbons, with the carbon bearing the bromine atom shifted downfield.
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IR Spectroscopy: Characteristic absorption bands would include a broad peak for the O-H stretch of the alcohol (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=N and C=C stretching vibrations for the pyridine ring, and a C-Br stretch in the lower frequency region.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).
Safety and Handling
Proper handling of (5-Bromopyridin-2-yl)methanol hydrochloride is essential. The hazard profile is primarily based on data for the free base, (5-Bromopyridin-2-yl)methanol.
GHS Hazard Classification (for the free base): [7][9]
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Eye Damage/Irritation: Causes serious eye irritation.[6][7][9]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][9]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][9] If dusts are generated, a respirator (e.g., P2 filter) is recommended.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid breathing dust.[9] Wash hands and face thoroughly after handling.[6]
-
Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[6][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[9]
Conclusion
(5-Bromopyridin-2-yl)methanol hydrochloride is a high-value chemical intermediate whose utility is rooted in its dual functionality. It provides a stable platform for introducing a hydroxymethyl-substituted pyridine core into a target molecule while retaining a reactive bromine handle for subsequent, often complex, bond-forming reactions. For scientists in drug discovery and process development, a thorough understanding of its properties, reactivity, and handling requirements is key to leveraging its full synthetic potential in the creation of novel chemical entities.
References
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PubChem. (5-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2011). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
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PubChemLite. (5-bromopyrimidin-2-yl)methanol (C5H5BrN2O). Available at: [Link]
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CRO Splendid Lab Pvt. Ltd. (5-Bromopyrimidin-2-yl)methanol. Available at: [Link]
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Supporting Information. General Procedure for the Synthesis of (Pyridin-2-yl)carbinols. Available at: [Link]
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Thermo Scientific. (5-Bromopyrid-2-yl)methanol, 97%. Available at: [Link]
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Sonavane, S., et al. (2021). An improved and scalable process for the synthesis of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]
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Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. Available at: [Link]
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ACG Publications. (2023). Supporting Information: Records of Natural Products. Available at: [Link]
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PubChemLite. (5-bromopyridin-2-yl)methanol (C6H6BrNO). Available at: [Link]
- Google Patents. (2014). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
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Ibrar, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 202. Available at: [Link]
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Scott, J. S., et al. (2021). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 19(24), 5317-5359. Available at: [Link]
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Paudel, A., et al. (2021). Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research. Drug Discovery & Development. Available at: [Link]
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